1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinium core, followed by the introduction of the ethyl group and the benzoselenazolylidene moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to its corresponding dihydroquinoline form.
Scientific Research Applications
1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide involves its interaction with molecular targets through its quinolinium core and benzoselenazolylidene moiety. These interactions can modulate various biochemical pathways, leading to specific biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Compared to other quinolinium and benzoselenazolylidene derivatives, 1-Ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)quinoliniumiodide stands out due to its unique combination of functional groups. Similar compounds include:
1-Ethylquinolinium iodide: Lacks the benzoselenazolylidene moiety, resulting in different chemical properties.
3-Ethyl-3H-benzoselenazol-2-ylidene derivatives: Do not possess the quinolinium core, leading to distinct reactivity and applications.
Properties
CAS No. |
84255-09-4 |
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Molecular Formula |
C21H21IN2Se |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C21H21N2Se.HI/c1-3-22-14-13-16(17-9-5-6-10-18(17)22)15-21-23(4-2)19-11-7-8-12-20(19)24-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HPPHBVFVJDGRHH-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2[Se]/C1=C\C3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2[Se]C1=CC3=CC=[N+](C4=CC=CC=C34)CC.[I-] |
Origin of Product |
United States |
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